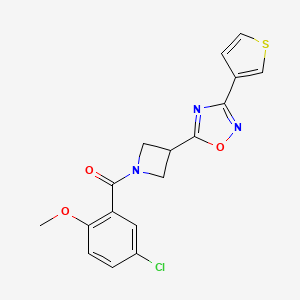
(5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1396845-07-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H14ClN3O3S, with a molecular weight of 375.8 g/mol. The structural components include a chloro-substituted methoxyphenyl group, an azetidine ring, and a thiophene derivative linked through an oxadiazole moiety. Understanding its structure is crucial for elucidating its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃O₃S |
| Molecular Weight | 375.8 g/mol |
| CAS Number | 1396845-07-0 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties that could protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with thiophene and oxadiazole functionalities have been reported to inhibit tumor growth in various cancer cell lines.
A notable study demonstrated that compounds containing the oxadiazole ring showed potent activity against human cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
- In Vivo Efficacy : Preliminary animal studies have shown that the compound can reduce tumor size in xenograft models of human cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| Compound A | Thiophene + Oxadiazole | Moderate |
| Compound B | Methoxyphenyl + Thiazole | High |
| Target Compound | Chloro-methoxyphenyl + Thiophene + Oxadiazole | Very High |
This comparison highlights the enhanced biological activity associated with specific functional groups present in the target compound.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-14-3-2-12(18)6-13(14)17(22)21-7-11(8-21)16-19-15(20-24-16)10-4-5-25-9-10/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSEADEEPSKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














